tert-Butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate
CAS No.:
Cat. No.: VC13587908
Molecular Formula: C11H18F3NO4
Molecular Weight: 285.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18F3NO4 |
|---|---|
| Molecular Weight | 285.26 g/mol |
| IUPAC Name | tert-butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate |
| Standard InChI | InChI=1S/C11H18F3NO4/c1-9(2,3)19-8(16)15-4-5-18-7-10(17,6-15)11(12,13)14/h17H,4-7H2,1-3H3 |
| Standard InChI Key | VOKHXMWJEAGUBN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOCC(C1)(C(F)(F)F)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC(C1)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Framework
The systematic IUPAC name, tert-butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate, delineates its structure: a 1,4-oxazepane backbone (a seven-membered ring containing oxygen at position 1 and nitrogen at position 4) with hydroxyl (-OH) and trifluoromethyl (-CF) groups at the 6-position and a tert-butyl ester (-OC(O)C(CH)) at the 4-position . The SMILES notation, CC(C)(C)OC(=O)N1CCOCC(C1)(C(F)(F)F)O, provides a linear representation of its connectivity .
Table 1: Key Identifiers of tert-Butyl 6-Hydroxy-6-(Trifluoromethyl)-1,4-Oxazepane-4-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.26 g/mol |
| InChIKey | VOKHXMWJEAGUBN-UHFFFAOYSA-N |
| CAS Number | 1823776-46-0 |
| Synonyms | MFCD28119196, WS-01780, EN300-7393299 |
Stereochemical and Conformational Analysis
The compound’s 3D conformation, influenced by the rigid oxazepane ring and steric effects of the tert-butyl group, adopts a chair-like configuration that minimizes torsional strain . The trifluoromethyl group’s electronegativity induces dipole interactions, potentially stabilizing specific conformers in solution. Computational models suggest that the hydroxyl group participates in intramolecular hydrogen bonding with the ester carbonyl, further stabilizing the structure .
Synthesis and Manufacturing
Reaction Pathways and Optimization
The synthesis typically involves multi-step sequences starting from homoserine derivatives or analogous bicyclic precursors. A representative route, adapted from Soural et al. (2020), includes:
-
Immobilization: Anchoring Fmoc-protected homoserine onto Wang resin .
-
Sulfonylation: Reacting with nitrobenzenesulfonyl chlorides to form N-sulfonamide intermediates .
-
Alkylation: Introducing 2-bromoacetophenones to yield N-phenacyl derivatives .
-
Cleavage and Cyclization: Treating with trifluoroacetic acid (TFA) to remove protective groups and induce lactonization or oxazepane formation .
Table 2: Critical Synthetic Parameters
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Sulfonylation | 2-Nitrobenzenesulfonyl chloride, DMF, 24 h | Use of molecular sieves to absorb moisture |
| Alkylation | 2-Bromoacetophenone, KCO, DMF | Extended reaction times (up to 6 days) |
| Cyclization | TFA/triethylsilane (10:1), CHCl | Controlled stoichiometry to favor oxazepane |
Challenges in Regioselectivity
Competing pathways during cyclization often lead to lactone byproducts. For instance, electron-donating substituents on aryl groups (e.g., 4-methoxyphenyl) reduce ketone reactivity, favoring lactonization over oxazepane formation . Conversely, electron-withdrawing groups (e.g., trifluoromethyl) enhance ketone electrophilicity, promoting the desired seven-membered ring closure .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and hydroxyl groups, but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition under strong acidic or basic conditions, with the trifluoromethyl group conferring resistance to oxidative degradation.
Spectroscopic Characterization
-
H NMR (CDCl): Signals at δ 1.44 (s, 9H, tert-butyl), δ 3.45–4.10 (m, 6H, oxazepane ring), δ 4.80 (s, 1H, -OH) .
-
IR: Stretches at 1740 cm (ester C=O), 3400 cm (-OH).
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound serves as a precursor for bioactive molecules. For example, hydrogenation of intermediates derived from its brominated analog (tert-butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate) yields amines for CNS drug candidates .
Future Research Directions
Synthetic Methodology Advancements
-
Catalytic Asymmetric Synthesis: Developing chiral catalysts to access enantiopure variants for stereoselective drug design .
-
Flow Chemistry: Continuous-flow systems to improve yield and reduce purification steps.
Biological Evaluation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume